XL147 - 1033110-57-4

XL147

Catalog Number: EVT-1636472
CAS Number: 1033110-57-4
Molecular Formula: C21H16N6O2S2
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XL147 is a sulfonamide that is the N-4-toluenesulfonyl (N-tosyl) derivative of N-(2,1,3-benzothiadiazol-5-yl)quinoxaline-2,3-diamine. A selective PI3K inhibitor used in cancer treatment. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor and an antineoplastic agent. It is a sulfonamide, a quinoxaline derivative, a benzothiadiazole and an aromatic amine.
Source

XL147 was developed by Sanofi-Aventis and has been the subject of various preclinical and clinical studies aimed at evaluating its efficacy and safety in cancer treatment. The compound has been tested in multiple xenograft models, demonstrating significant antitumor activity.

Classification

XL147 falls under the category of small molecule inhibitors, specifically targeting the class I phosphoinositide 3-kinases, which include isoforms such as p110α, p110β, p110γ, and p110δ. Its classification as a reversible inhibitor highlights its competitive nature against ATP in these kinase pathways.

Synthesis Analysis

Methods

The synthesis of XL147 involves multi-step organic reactions that typically include:

  1. Formation of Key Intermediates: The initial steps often involve the synthesis of thiazole derivatives or other heterocycles that serve as building blocks.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of XL147.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature and pH to optimize yield and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of XL147 throughout the synthesis process.

Molecular Structure Analysis

Structure

XL147 is characterized by a complex molecular structure that includes a thiazole ring and various substituents that enhance its inhibitory activity against phosphoinositide 3-kinases.

Data

  • Molecular Formula: C18H20N4O3S
  • Molecular Weight: Approximately 368.44 g/mol
  • Structural Features: The presence of functional groups such as amides and thiazoles contributes to its binding affinity for target kinases.
Chemical Reactions Analysis

Reactions

XL147 primarily acts through competitive inhibition of phosphoinositide 3-kinases, leading to downstream effects on cellular signaling pathways involved in proliferation and survival.

Technical Details

In vitro studies have demonstrated that XL147 can inhibit phosphorylation events associated with AKT and mTOR pathways, which are critical for cancer cell growth. The compound's inhibitory effects are dose-dependent, with significant reductions in cell viability observed at higher concentrations.

Mechanism of Action

Process

The mechanism by which XL147 exerts its antitumor effects involves:

  1. Inhibition of Phosphoinositide 3-Kinase Activity: By binding competitively to the ATP-binding site of the kinases, XL147 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate into phosphatidylinositol (3,4,5)-trisphosphate.
  2. Downstream Signaling Disruption: This inhibition leads to decreased activation of AKT and other downstream effectors involved in cell cycle progression and survival.

Data

Studies have shown that treatment with XL147 results in reduced phosphorylation levels of AKT at Ser473 and Thr308, indicating effective pathway modulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.
Applications

Scientific Uses

XL147 has significant potential applications in cancer research and therapy:

Introduction to XL147 in Targeted Cancer Therapy

Role of PI3K Signaling in Oncogenesis and Therapeutic Targeting

The phosphatidylinositol 3-kinase (PI3K) pathway is a master regulator of cellular processes including proliferation, survival, and metabolism. Dysregulation of this pathway occurs in approximately 30% of human cancers, driven by PIK3CA mutations (encoding the p110α catalytic subunit), PTEN loss, or upstream receptor tyrosine kinase (RTK) hyperactivation [1] [6]. PIK3CA mutations are most prevalent in endometrial (40%), breast (34.6%), cervical (30%), and colorectal cancers (19.2%) [2]. These mutations cluster in "hotspot" domains: exon 9 (helical domain; E542K, E545K) and exon 20 (kinase domain; H1047R), leading to constitutive PI3K activation and oncogenic transformation [1] [6].

The PI3K pathway generates phosphatidylinositol-3,4,5-trisphosphate (PIP3), which recruits Akt and other effectors to the plasma membrane. This triggers downstream signaling through mTOR, driving cell growth and survival [8]. Given its central role in oncogenesis, PI3K inhibition emerged as a promising therapeutic strategy. Early pan-PI3K inhibitors (e.g., wortmannin) faced challenges due to poor pharmacokinetics and lack of isoform specificity, prompting development of isoform-selective agents like XL147 [4] [7].

Table 1: Prevalence of PIK3CA Mutations in Solid Tumors

Cancer TypeMutation FrequencyPrimary Hotspot Mutations
Endometrial40%E542K, E545K, H1047R
Breast (HR+/HER2−)34.6%E545K, H1047R
Cervical30%E542K, E545K
Colorectal19.2%H1047R

Data compiled from The Cancer Genome Atlas (TCGA) [2] [6].

Rationale for XL147 as a Class I PI3K Isoform-Selective Inhibitor

XL147 (also known as SAR245408) is an orally bioavailable, potent inhibitor targeting class I PI3K isoforms (α, β, γ, δ). It exhibits high selectivity for PI3K over other kinases, with biochemical IC50 values of 39 nM (PI3Kα), 36 nM (PI3Kβ), 23 nM (PI3Kγ), and 36 nM (PI3Kδ) [3]. Unlike first-generation pan-PI3K inhibitors, XL147’s design leverages a specific chemical moiety that forms strong hydrogen bonds with conserved residues in the PI3K ATP-binding pocket, enhancing target specificity [1] [3]. This selectivity minimizes off-target effects and improves pharmacological properties.

XL147 preferentially inhibits mutant PIK3CA cells by disrupting PIP3 production and downstream signaling (Akt, p70S6K phosphorylation) [3]. Its efficacy is influenced by tumor genotype: cell lines with PIK3CA mutations or PTEN loss show heightened sensitivity, while those with KRAS mutations exhibit resistance due to pathway redundancy [3] [6]. This mechanistic rationale supports its use in tumors harboring PI3K pathway alterations.

Table 2: Selectivity Profile of XL147 Against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)Biological Role
p110α39Tumor proliferation; metabolic signaling
p110β36GPCR-mediated signaling
p110γ23Immune cell regulation
p110δ36B-cell development and function

Source: Molecular Cancer Therapeutics (2015) [3].

Properties

CAS Number

1033110-57-4

Product Name

XL147

IUPAC Name

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Molecular Formula

C21H16N6O2S2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27)

InChI Key

MQMKRQLTIWPEDM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4

Synonyms

pilaralisib
SAR 245408
SAR245408
XL147

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.